4-(4-(chloromethyl)phenyl)-1-methyl-1H-pyrazole
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Overview
Description
4-(4-(Chloromethyl)phenyl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(chloromethyl)phenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Chloromethyl Phenyl Intermediate: The starting material, 4-chloromethylbenzyl alcohol, is synthesized through the chloromethylation of benzyl alcohol using formaldehyde and hydrochloric acid.
Cyclization to Form the Pyrazole Ring: The chloromethyl phenyl intermediate is then reacted with hydrazine hydrate under reflux conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Chloromethyl)phenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(4-(Chloromethyl)phenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(chloromethyl)phenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . The pathways involved in its action include signal transduction pathways and metabolic pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzyl alcohol: A precursor in the synthesis of the target compound.
1-Methyl-1H-pyrazole: A simpler pyrazole derivative without the chloromethyl phenyl group.
Uniqueness
4-(4-(Chloromethyl)phenyl)-1-methyl-1H-pyrazole is unique due to the presence of both the chloromethyl and pyrazole moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
4-[4-(chloromethyl)phenyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H11ClN2/c1-14-8-11(7-13-14)10-4-2-9(6-12)3-5-10/h2-5,7-8H,6H2,1H3 |
InChI Key |
FDOZCNUMKBHTHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCl |
Origin of Product |
United States |
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